

Physical and chemical properties of 1-Bromo-1-propylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Bromo-1-propylcyclohexane*

Cat. No.: *B12915240*

[Get Quote](#)

An In-depth Technical Guide to 1-Bromo-1-propylcyclohexane

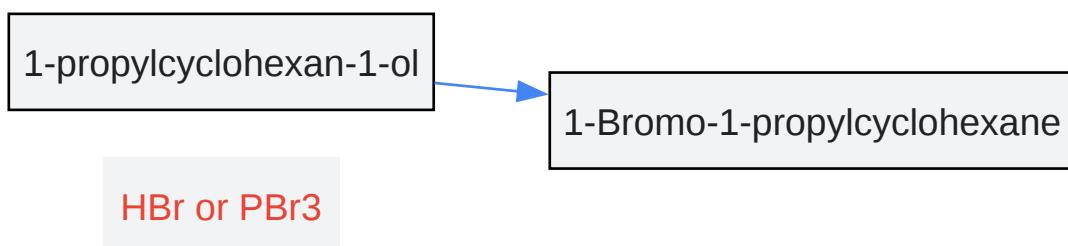
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1-Bromo-1-propylcyclohexane**. Due to the limited availability of experimental data for this specific compound, this guide incorporates computed data and relevant information from closely related isomers to offer a thorough profile.

Chemical Identity and Physical Properties

1-Bromo-1-propylcyclohexane is a halogenated cycloalkane. Its core structure consists of a cyclohexane ring substituted with both a bromine atom and a propyl group at the same carbon position.

Table 1: Physical and Chemical Properties of **1-Bromo-1-propylcyclohexane**


Property	Value	Source
Molecular Formula	C ₉ H ₁₇ Br	PubChem[1]
Molecular Weight	205.13 g/mol	PubChem[1]
IUPAC Name	1-bromo-1-propylcyclohexane	PubChem[1]
CAS Number	63399-53-1	PubChem[1]
Canonical SMILES	CCCC1(CCCCC1)Br	PubChem[1]
InChI	InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3	PubChem[1]
XLogP3	3.9	PubChem[1]

Note: The properties listed above are computationally derived.

Synthesis

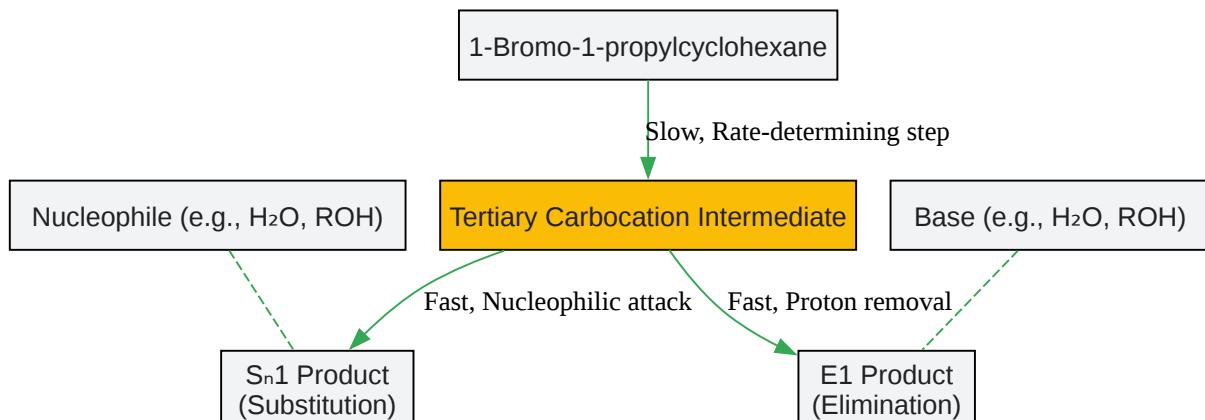
A likely synthetic route to **1-Bromo-1-propylcyclohexane** involves the bromination of the corresponding tertiary alcohol, 1-propylcyclohexan-1-ol. This reaction is analogous to the synthesis of other tertiary bromoalkanes.

Reaction Scheme: Synthesis of **1-Bromo-1-propylcyclohexane**

[Click to download full resolution via product page](#)

Caption: Synthesis of **1-Bromo-1-propylcyclohexane** from 1-propylcyclohexan-1-ol.

Experimental Protocol: General Procedure for Bromination of a Tertiary Alcohol


This protocol is a generalized procedure based on the synthesis of similar tertiary bromides and should be adapted and optimized for the specific synthesis of **1-Bromo-1-propylcyclohexane**.

- Reaction Setup: To a solution of 1-propylcyclohexan-1-ol in a suitable inert solvent (e.g., diethyl ether or dichloromethane), cooled in an ice bath, slowly add a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).
- Reaction Conditions: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature, stirring for several hours.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: Upon completion, carefully quench the reaction by pouring it over ice-water. Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Chemical Reactivity

As a tertiary alkyl halide, **1-Bromo-1-propylcyclohexane** is expected to undergo nucleophilic substitution and elimination reactions primarily through unimolecular pathways (S_n1 and E1) due to the steric hindrance around the tertiary carbon, which disfavors bimolecular reactions (S_n2).

Diagram: Reactivity Pathways of **1-Bromo-1-propylcyclohexane**

[Click to download full resolution via product page](#)

Caption: Unimolecular substitution ($S_{n}1$) and elimination (E1) pathways.

Nucleophilic Substitution ($S_{n}1$)

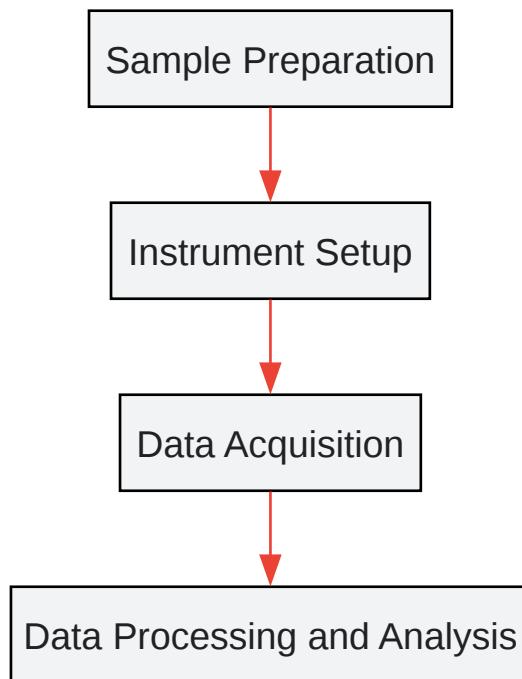
In the presence of a weak nucleophile (e.g., water, alcohols), **1-Bromo-1-propylcyclohexane** is expected to undergo solvolysis via an $S_{n}1$ mechanism. The reaction proceeds through a stable tertiary carbocation intermediate.

Elimination (E1)

Concurrent with $S_{n}1$ reactions, E1 elimination is also expected to occur, especially at higher temperatures. A weak base will remove a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Spectroscopic Properties

While experimental spectra for **1-Bromo-1-propylcyclohexane** are not readily available in public databases, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.


Table 2: Predicted Spectroscopic Data for **1-Bromo-1-propylcyclohexane**

Technique	Feature	Predicted Chemical Shift / Frequency
¹ H NMR	-CH ₂ - (propyl, adjacent to C-Br)	~1.8 - 2.2 ppm
Cyclohexane protons		~1.2 - 1.9 ppm
-CH ₂ - (propyl, middle)		~1.4 - 1.7 ppm
-CH ₃ (propyl)		~0.9 - 1.1 ppm
¹³ C NMR	C-Br	~60 - 70 ppm
Cyclohexane carbons		~25 - 40 ppm
Propyl carbons		~10 - 45 ppm
IR Spectroscopy	C-H stretching (alkane)	2850 - 3000 cm ⁻¹
C-H bending		1350 - 1470 cm ⁻¹
C-Br stretching		500 - 600 cm ⁻¹

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data.

Workflow: Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

- Sample Preparation: Dissolve 5-10 mg of **1-Bromo-1-propylcyclohexane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a ^1H NMR spectrometer operating at a frequency of 300 MHz or higher. For ^{13}C NMR, a frequency of 75 MHz or higher is recommended.
- Acquisition: Acquire one-dimensional ^1H and ^{13}C NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Sample Preparation: As a neat liquid, place a drop of **1-Bromo-1-propylcyclohexane** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition: Record a background spectrum of the empty sample holder. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum of the compound.

Safety and Handling

Specific safety data for **1-Bromo-1-propylcyclohexane** is not available. However, based on similar brominated organic compounds, it should be handled with care. It is likely to be a skin and eye irritant and may be harmful if inhaled or ingested. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

1-Bromo-1-propylcyclohexane is a tertiary alkyl halide with chemical reactivity dominated by unimolecular substitution and elimination pathways. While specific experimental data is scarce, its physical and spectroscopic properties can be reasonably predicted based on its structure and comparison with related compounds. The synthetic and analytical protocols provided in this guide offer a foundation for researchers working with this and similar molecules. As with any chemical, appropriate safety precautions should be taken during handling and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-1-propylcyclohexane | C9H17Br | CID 23364805 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1-Bromo-1-propylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12915240#physical-and-chemical-properties-of-1-bromo-1-propylcyclohexane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com